ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a sulfur atom within a cyclic structure, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate typically involves the reaction of substituted amines with alkyl cyanoacetates. One common method involves the treatment of various substituted aryl or heteryl amines with ethyl cyanoacetate under different reaction conditions to yield the desired cyanoacetamide derivatives . This reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements of the synthesis.
Analyse Chemischer Reaktionen
Ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, phenyl isothiocyanate, and active methylene reagents . The major products formed from these reactions are typically heterocyclic compounds with potential biological activity.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a precursor for the synthesis of novel heterocyclic compounds with potential therapeutic properties . These compounds have been shown to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . Additionally, it is used in the development of new materials for industrial applications.
Wirkmechanismus
The mechanism of action of ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate involves its interaction with specific molecular targets and pathways within the body. The sulfur atom within the thiophene ring plays a crucial role in its biological activity, allowing it to interact with various enzymes and receptors . This interaction can modulate the activity of these targets, leading to the observed therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate is unique due to its specific structure and the presence of a sulfur atom within the cyclic framework. Similar compounds include other thiophene derivatives such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine . These compounds also exhibit a wide range of biological activities, but the specific structure of this compound imparts unique properties that make it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C13H16N2O2S |
---|---|
Molekulargewicht |
264.35 g/mol |
IUPAC-Name |
ethyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate |
InChI |
InChI=1S/C13H16N2O2S/c1-2-17-13(16)15-12-10(8-14)9-6-4-3-5-7-11(9)18-12/h2-7H2,1H3,(H,15,16) |
InChI-Schlüssel |
OKKQVOGHBDXVGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.